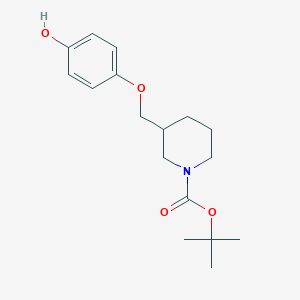

tert-Butyl 3-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-[(4-hydroxyphenoxy)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-4-5-13(11-18)12-21-15-8-6-14(19)7-9-15/h6-9,13,19H,4-5,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLKUROBJPJFAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)COC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-hydroxyphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Step 1: Protection of the piperidine nitrogen with tert-butyl chloroformate.

Step 2: Reaction of the protected piperidine with 4-hydroxyphenol to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Targeted Protein Degradation

Tert-butyl 3-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate is instrumental in the design of PROTACs. These compounds are engineered to selectively degrade specific proteins within cells, offering a novel approach to cancer treatment by targeting oncogenic proteins that are traditionally considered "undruggable" due to their structural properties .

Kinase Inhibition Studies

Recent studies have demonstrated that derivatives of this compound can inhibit specific kinases involved in cancer progression. For instance, a related compound was shown to have an IC50 value of 26.2 nM against a kinase involved in glioblastoma cell proliferation, indicating its potential as a therapeutic agent .

Gene Regulation

Research indicates that treatment with this compound affects gene expression related to cell growth and inflammatory responses. In U251 glioblastoma cells, it was observed that this compound significantly decreased cell proliferation and altered the expression of genes associated with cancer pathways .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The tert-butyl group and piperidine ring provide structural stability, while the hydroxyphenoxy moiety facilitates interactions with the target protein and E3 ligase .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key features of tert-Butyl 3-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate with analogs from the evidence:

*Calculated based on molecular formula C17H25NO5.

Physicochemical Properties

- Solubility: The 4-hydroxyphenoxy group in the target compound likely increases aqueous solubility compared to lipophilic analogs like tert-butyl 3-(4-fluorostyryl)piperidine-1-carboxylate .

- Stability: The phenolic -OH group may render the compound susceptible to oxidation, necessitating stabilization strategies (e.g., storage under inert atmosphere) .

Biological Activity

tert-Butyl 3-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate (CAS Number: 1135037-92-1) is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 307.39 g/mol. The structure features a piperidine ring, a tert-butyl group, and a hydroxyphenoxy substituent, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1135037-92-1 |

| Molecular Formula | C₁₇H₂₅NO₄ |

| Molecular Weight | 307.39 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Antiparasitic Activity

Recent studies have highlighted the potential of compounds similar to this compound in targeting parasitic infections, particularly those caused by Trypanosoma brucei. Research indicates that derivatives with similar structures exhibit significant trypanocidal activity with IC50 values in the low micromolar range. For example, compounds designed to inhibit N-myristoyltransferase (NMT) in T. brucei have shown promising results, suggesting that the piperidine scaffold may enhance selectivity and efficacy against parasites while minimizing toxicity to human cells .

Kinase Inhibition

The compound's structural features suggest potential interactions with various kinases. A study profiling kinase activity found that certain piperidine derivatives can selectively inhibit specific kinases involved in cancer proliferation. For instance, compounds with similar piperidine structures have been shown to inhibit MELK (maternal embryonic leucine zipper kinase) selectively, which is implicated in tumor growth and survival . The IC50 values for these inhibitors were reported to be as low as 10.5 nM, indicating high potency .

Neuroprotective Effects

In addition to antiparasitic and kinase inhibition activities, there is emerging evidence that piperidine derivatives may possess neuroprotective properties. Compounds that modulate neurotransmitter systems or exhibit anti-inflammatory effects could be beneficial in neurodegenerative diseases. The presence of the hydroxyphenoxy group might enhance these effects through antioxidant mechanisms .

Study on Trypanocidal Activity

A study conducted by researchers at the University of Dundee explored various piperidine derivatives for their efficacy against T. brucei. The results indicated that certain modifications to the piperidine ring significantly improved potency and selectivity for the parasite's NMT, suggesting that this compound could be a candidate for further development .

Kinase Profiling Study

In another investigation into the kinase inhibition properties of related compounds, researchers utilized the International Center for Kinase Profiling panel to assess the selectivity of various inhibitors. The findings revealed that compounds with structural similarities to this compound exhibited selective inhibition patterns, which could inform future drug development strategies targeting specific cancer pathways .

Q & A

Q. What synthetic strategies are recommended for synthesizing tert-butyl 3-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate?

Methodological Answer:

- Key Steps :

- Boc Protection : Start with a piperidine derivative protected with a tert-butoxycarbonyl (Boc) group to stabilize the amine during subsequent reactions .

- Functionalization : Introduce the (4-hydroxyphenoxy)methyl group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether formation).

- Deprotection : Remove the Boc group under acidic conditions (e.g., TFA or HCl in dioxane) if further modifications are required.

- Purification : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate the product. Confirm purity via HPLC or NMR .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection if handling powders in non-ventilated areas .

- Storage : Store in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent degradation.

- Waste Disposal : Segregate organic waste in designated containers and collaborate with certified hazardous waste management services for disposal .

Q. How can the compound’s purity and identity be validated experimentally?

Methodological Answer:

- Analytical Techniques :

Advanced Research Questions

Q. How can X-ray crystallography be utilized to determine the compound’s crystal structure?

Methodological Answer:

-

Data Collection : Grow single crystals via slow evaporation in a solvent system (e.g., dichloromethane/hexane). Collect diffraction data using a synchrotron or in-house X-ray source.

-

Structure Solution : Use SHELXT for phase determination and SHELXL for refinement. Validate the model with PLATON or Mercury to check for voids and hydrogen bonding .

-

Example Workflow :

Step Tool/Condition Purpose Data Collection Bruker D8 Venture High-resolution data Phasing SHELXD Initial structure solution Refinement SHELXL Final atomic coordinates

Q. How can structural modifications influence the compound’s reactivity or biological activity?

Methodological Answer:

- Functional Group Analysis :

- Hydroxyphenoxy Group : Replace with electron-withdrawing groups (e.g., nitro) to study electronic effects on stability.

- Piperidine Ring : Introduce substituents (e.g., methyl, fluorine) to assess steric or conformational impacts.

- Biological Assays : Test modified analogs in enzyme inhibition assays (e.g., kinase profiling) to correlate structure with activity. Compare with analogs like tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate, which showed distinct interactions due to substituent positioning .

Q. How can contradictions in toxicity or stability data be resolved?

Methodological Answer:

- Experimental Validation :

- In Vitro Toxicity : Perform MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity.

- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products.

- Literature Cross-Reference : Compare results with structurally similar compounds (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate), noting discrepancies in metabolic pathways or degradation mechanisms .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

- Tools :

- ADMET Prediction : Use SwissADME to estimate logP, solubility, and bioavailability.

- Docking Studies : Employ AutoDock Vina to model interactions with biological targets (e.g., receptors or enzymes).

- Case Study : For tert-butyl derivatives, computational models accurately predicted logP values within 0.5 units of experimental data, aiding in solubility optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.